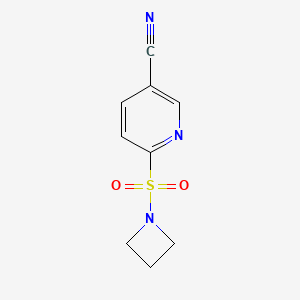

6-(Azetidin-1-ylsulfonyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

6-(azetidin-1-ylsulfonyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H9N3O2S/c10-6-8-2-3-9(11-7-8)15(13,14)12-4-1-5-12/h2-3,7H,1,4-5H2 |

InChI Key |

QBFOLYYAGMMGJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 6 Azetidin 1 Ylsulfonyl Nicotinonitrile and Analogues

Molecular Modeling Studies for Structural Elucidation and Reactivity Prediction

For analogous sulfonamide-containing molecules, molecular modeling has been effectively used to determine key structural parameters. nih.govnih.gov Calculations, often initiated with methods like Density Functional Theory (DFT), provide data on bond lengths, bond angles, and dihedral angles. For the 6-(azetidin-1-ylsulfonyl)nicotinonitrile system, key parameters would include the S-N bond of the sulfonamide, the puckering of the azetidine (B1206935) ring, and the rotational barrier around the C-S bond connecting the sulfonyl group to the pyridine (B92270) ring.

Reactivity prediction is another significant application of molecular modeling. nih.govgithub.com By calculating and visualizing the molecular electrostatic potential (MEP), regions of positive and negative charge can be mapped onto the molecule's surface. These maps highlight electrophilic (electron-poor) and nucleophilic (electron-rich) sites, offering predictions for how the molecule will interact with other reagents. In the case of 6-(azetidin-1-ylsulfonyl)nicotinonitrile, the nitrogen of the nitrile group and the oxygen atoms of the sulfonyl group would be expected to be nucleophilic regions, while the hydrogen atoms on the azetidine ring and parts of the pyridine ring may be electrophilic. Such computational tools are invaluable for guiding synthetic efforts and exploring the potential interactions of the molecule with biological targets. rsc.org

Table 1: Predicted Structural Parameters of a Model Sulfonamide Compound (N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide) from Computational Modeling (Note: Data is for an analogous compound to illustrate typical modeling outputs)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length (Å) | S-O (Sulfonyl) | 1.468 |

| S-N (Sulfonamide) | 1.691 | |

| S-C (Aryl) | 1.785 | |

| Bond Angle (°) | O-S-O | 121.5 |

| O-S-N | 106.3 | |

| C-S-N | 105.7 |

Data derived from studies on analogous sulfonamide structures. sci-hub.se

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Spectroscopic Property Prediction

DFT is also a highly reliable tool for predicting spectroscopic data, which can be used to validate experimentally synthesized structures. ijcce.ac.irscirp.org Theoretical vibrational frequencies (IR spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental results. nih.govnih.gov For example, in studies of sulfonamide analogues, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement between computed and experimental spectroscopic data. nih.gov The characteristic vibrational modes of the SO₂ group (symmetric and asymmetric stretching) and the C≡N stretch of the nitrile group are readily identifiable through these calculations. nih.gov Similarly, time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing information on the molecule's chromophores. scirp.org

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Model Sulfonamide (Note: Data is for an analogous compound, ({4-nitrophenyl}sulfonyl)tryptophan, to illustrate DFT accuracy)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| SO₂ Asymmetric Stretch | 1347 | 1389 | Stretching of sulfonyl group |

| SO₂ Symmetric Stretch | 1161 | 1188 | Stretching of sulfonyl group |

| S-N Stretch | 931 | 847 | Stretching of sulfonamide bond |

Data derived from DFT studies on analogous sulfonamide structures. nih.gov

Conformational Analysis of Azetidine-Sulfonyl and Nicotinonitrile Substructures

The nicotinonitrile portion of the molecule consists of a planar pyridine ring. The primary source of conformational flexibility in this part of the structure arises from the rotation around the C-S single bond that links the pyridine ring to the sulfonyl group. Studies on the conformation of benzenesulfonamides show a preference for conformers where the S-N bond is nearly perpendicular to the plane of the aromatic ring. kcl.ac.uk This arrangement is often a balance between minimizing steric hindrance and optimizing electronic interactions. The interplay between the puckering of the azetidine ring and the rotation around the C-S and S-N bonds determines the accessible conformations of the entire molecule.

Table 3: Key Dihedral Angles in a Model Azetidine-Containing Dipeptide from DFT Calculations (Note: Data is for a model compound, Ac-Aze-NHMe, to illustrate conformational parameters)

| Conformer | Φ (C'-N-Cα-C') | Ψ (N-Cα-C'-N) | ω (Cα-C'-N-Cα) | Ring Puckering Angle |

|---|---|---|---|---|

| tP(II) | -76.8° | 157.0° | 179.9° | -18.4° |

| tC7 | -89.9° | 81.4° | 179.9° | 19.6° |

Data derived from conformational analysis of azetidine analogues. nih.gov

Theoretical Insights into Ring Strain and Stability of Azetidine Systems

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, a factor that profoundly influences its stability and reactivity. researchwithrutgers.comrsc.org Theoretical calculations and experimental data place the ring strain energy of azetidine at approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but is substantially higher than that of the five-membered pyrrolidine (B122466) ring (5.4-5.8 kcal/mol). researchgate.netrsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that can be both a liability in terms of chemical stability and an asset for synthetic transformations. nih.gov

The stability of the azetidine ring can be significantly affected by the nature of the substituent on the nitrogen atom. nih.gov Studies on N-substituted azetidines have shown that they can undergo decomposition, particularly under acidic conditions, via intramolecular ring-opening pathways. nih.govacs.org The presence of a strongly electron-withdrawing sulfonyl group attached to the azetidine nitrogen in 6-(azetidin-1-ylsulfonyl)nicotinonitrile is expected to influence the electronic character and basicity of the nitrogen atom. Computational studies on the basicity of nitrogen heterocycles show that ring size and N-substitution play crucial roles, with basicity generally increasing with ring size, consistent with a decrease in ring strain. srce.hr The reduced basicity of the azetidine nitrogen due to the sulfonyl group could potentially alter its stability profile compared to N-alkyl or N-aryl azetidines. acs.org

Table 4: Comparative Ring Strain Energies of Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 - 27.7 |

| Azetidine | 4 | ~25.2 - 25.4 |

| Pyrrolidine | 5 | ~5.4 - 5.8 |

| Piperidine | 6 | ~0 |

Data derived from reviews on azetidine chemistry. researchgate.netrsc.org

Structure Activity Relationship Sar and Molecular Design Principles Chemical Perspective for 6 Azetidin 1 Ylsulfonyl Nicotinonitrile

General Principles of Structure-Activity Relationship in Heterocyclic Chemical Systems

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For heterocyclic systems, which form the core of many pharmaceuticals, these principles are particularly critical. Nitrogen-containing heterocycles are prevalent in a vast array of biologically active compounds, including natural products and synthetic drugs. nih.govresearchgate.net The specific arrangement and type of heteroatoms, the degree of saturation, and the nature and position of substituents on the heterocyclic ring all play a crucial role in determining the molecule's interaction with biological targets. researchgate.netmdpi.com

Key SAR principles in heterocyclic chemistry include:

Electronic Effects : The distribution of electrons within the heterocyclic ring, influenced by the electronegativity of the heteroatoms and the presence of electron-donating or electron-withdrawing groups, can significantly impact binding affinities.

Steric Factors : The size and shape of the heterocyclic scaffold and its substituents dictate the complementarity of the molecule to the binding site of a biological target.

Hydrogen Bonding : The presence of heteroatoms, particularly nitrogen and oxygen, provides sites for hydrogen bond donor and acceptor interactions, which are critical for molecular recognition.

Hydrophobic Interactions : Aromatic and aliphatic regions of heterocyclic compounds can engage in hydrophobic interactions with nonpolar pockets of a target protein.

The N-heterocyclic ring system is a core structure in many synthetic compounds that exhibit a broad range of biological activities. nih.gov Systematic analysis of SAR is enabled by comparing the biological activities of a series of related compounds with a standard. researchgate.net

Design Strategies for Nitrogen-Containing Heterocyclic Compounds with Emphasis on Synthetic Feasibility

The design of novel nitrogen-containing heterocyclic compounds is a cornerstone of drug discovery. frontiersin.org A primary consideration in this process is synthetic feasibility, ensuring that the designed molecules can be efficiently prepared. Modern synthetic strategies have greatly expanded the accessible chemical space for these heterocycles. nih.govijarst.in

Common design and synthesis strategies include:

Bioisosteric Replacement : Replacing a functional group with another that has similar steric and electronic properties to modulate activity or improve physicochemical properties.

Scaffold Hopping : Replacing the core heterocyclic scaffold with a different one while maintaining the spatial arrangement of key interacting groups.

Structure-Based Drug Design : Utilizing the three-dimensional structure of a biological target to design molecules that fit precisely into the binding site.

Diversity-Oriented Synthesis : Creating a library of structurally diverse compounds from a common starting material to explore a wide range of biological activities. nih.gov

Transition-metal-catalyzed reactions have become powerful tools for constructing complex nitrogen heterocycles with high efficiency and selectivity. ijarst.in Additionally, innovative methods like click chemistry and cascade reactions offer expedient routes to novel heterocyclic scaffolds. ijarst.in The development of efficient synthetic methods is crucial for diversifying structural backbones and improving the biological activities of nitrogen-containing heterocycles. frontiersin.org

Influence of the Azetidine (B1206935) Moiety on Molecular Scaffold Design (e.g., Three-Dimensionality, sp3 Hybridization)

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates. researchgate.net Its inclusion in a molecular scaffold, such as in 6-(azetidin-1-ylsulfonyl)nicotinonitrile, offers several advantages from a design perspective.

The inherent ring strain of azetidine derivatives presents synthetic challenges, but also offers unique chemical properties. medwinpublishers.com The non-planar, three-dimensional nature of the azetidine ring, a consequence of its sp3-hybridized carbon atoms, is a key feature. This increased three-dimensionality can lead to improved target selectivity and reduced off-target effects compared to more planar aromatic systems. The incorporation of an azetidine moiety can also lead to:

Improved Solubility : The polar nature of the nitrogen atom can enhance aqueous solubility.

Favorable Pharmacokinetic Properties : Azetidine-containing compounds have shown improved metabolic stability and permeability. researchgate.net

Novel Exit Vectors : The substituents on the azetidine ring provide vectors for further chemical modification, allowing for the exploration of the surrounding chemical space of a binding pocket.

The use of the azetidine scaffold can allow for a balancing of physicochemical properties while maintaining sufficient potency. nih.govacs.org

Contributions of the Sulfonyl Group to Molecular Recognition and Intermolecular Interactions

The sulfonyl group (-SO2-) is a key functional group in medicinal chemistry, known for its ability to participate in a variety of non-covalent interactions that are crucial for molecular recognition. nih.gov In the context of 6-(azetidin-1-ylsulfonyl)nicotinonitrile, the sulfonyl group acts as a critical linker between the azetidine and nicotinonitrile moieties and significantly influences the molecule's interaction with biological targets.

Key contributions of the sulfonyl group include:

Hydrogen Bond Acceptor : The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming interactions with hydrogen bond donors on a target protein. nih.gov

Structural Rigidity : The tetrahedral geometry around the sulfur atom imparts a degree of conformational constraint to the molecule, which can be beneficial for binding affinity by reducing the entropic penalty upon binding. nih.gov

Modulation of Physicochemical Properties : The sulfonyl group can influence the solubility and electronic properties of the molecule.

The sulfonamide group, in a broader context, is known to establish strong electrostatic and hydrogen bonding interactions with a wide range of functional groups within protein residues. nih.gov

Impact of Nicotinonitrile Scaffold Modifications on the Overall Molecular Architecture and Design

Systematic modifications to the nicotinonitrile ring can be explored to probe the SAR of 6-(azetidin-1-ylsulfonyl)nicotinonitrile. Potential modifications and their likely impact are summarized in the table below:

| Modification Site | Type of Modification | Potential Impact on Molecular Properties |

| Cyano Group (C3) | Replacement with other electron-withdrawing groups (e.g., amide, ester) | Alteration of electronic properties and hydrogen bonding capacity. |

| Pyridine (B92270) Ring | Introduction of substituents (e.g., alkyl, halogen, alkoxy) | Modulation of lipophilicity, steric profile, and metabolic stability. |

| Pyridine Ring Nitrogen | Quaternization or N-oxide formation | Alteration of solubility and electronic distribution. |

The cyanopyridine moiety has been reported to possess a wide range of biological activities, and its derivatives are of great interest in drug discovery. mdpi.com The design of novel nicotinonitrile derivatives often involves exploring different substituents on the pyridine ring to optimize interactions with the target. nih.gov

Chemical Strategies for Scaffold Diversification and Library Generation based on 6-(Azetidin-1-ylsulfonyl)nicotinonitrile Motif

The 6-(azetidin-1-ylsulfonyl)nicotinonitrile motif serves as a valuable starting point for the generation of chemical libraries to explore a wider range of biological targets. Several strategies can be employed for scaffold diversification, leveraging the reactivity of each component of the molecule.

Diversification of the Azetidine Moiety:

Substitution at the 3-position : The azetidine ring can be functionalized at the 3-position with various substituents to introduce new pharmacophoric features and explore different regions of a binding pocket.

Ring Expansion/Contraction : Synthesis of analogues with different ring sizes (e.g., aziridine (B145994), pyrrolidine) can be undertaken to assess the optimal ring size for activity.

Modification of the Sulfonyl Linker:

Bioisosteric Replacement : The sulfonyl group can be replaced with other linkers such as an amide or a reversed sulfonamide to alter the geometry and hydrogen bonding properties of the molecule.

Derivatization of the Nicotinonitrile Scaffold:

Parallel Synthesis : A library of analogues can be rapidly synthesized by reacting a common intermediate with a diverse set of building blocks. For example, a variety of substituted nicotinonitrile precursors could be coupled with azetidine-1-sulfonyl chloride.

Multi-component Reactions : The use of multi-component reactions can allow for the rapid assembly of complex molecules with high diversity from simple starting materials.

A systematic approach to diversification would involve creating a matrix of analogues by combining different modifications to each part of the molecule. This would allow for a thorough exploration of the SAR and the identification of new lead compounds with improved properties.

Q & A

Q. What are the optimal synthetic routes for 6-(Azetidin-1-ylsulfonyl)nicotinonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nicotinonitrile derivatives often involves functionalization at the pyridine ring. For example, 6-formylnicotinonitrile can be synthesized via oxidation of 6-methylnicotinonitrile using iodine in dimethylsulfoxide (DMSO) at 150°C under nitrogen . Key variables include:

- Reagent selection : Oxidizing agents (e.g., iodine, KMnO₄) and solvents (e.g., DMSO) critically affect reaction efficiency.

- Temperature control : Elevated temperatures (≥150°C) are often required for oxidation but may risk side reactions.

- Atmosphere : Inert gas (N₂) prevents undesired oxidation by atmospheric oxygen.

Q. Table 1: Comparative Synthetic Conditions

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation of 6-methylnicotinonitrile | I₂/DMSO, 150°C, N₂, 20 min | 75–85 | |

| Multi-step substitution | Electrophilic/nucleophilic additions | 60–70 |

Q. What analytical techniques are most effective for characterizing 6-(Azetidin-1-ylsulfonyl)nicotinonitrile and its intermediates?

Methodological Answer: Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., formyl vs. sulfonyl group integration) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., hexane:ethyl acetate gradients) .

Best Practice : Cross-validate results with two independent methods (e.g., NMR + IR) to resolve ambiguities in functional group identification.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Reagent purity : Trace impurities (e.g., moisture in DMSO) alter reaction kinetics.

- Analytical calibration : Standardize NMR referencing (e.g., TMS) and MS calibration.

- Replication : Reproduce methods under controlled conditions (e.g., anhydrous reagents, inert atmosphere) .

Q. Data Triangulation Strategy :

Repeat synthesis with strict adherence to published protocols.

Compare analytical data across multiple batches.

Use computational tools (e.g., Gaussian for NMR prediction) to verify spectral assignments .

Q. What computational approaches predict the reactivity or biological activity of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize in vitro testing .

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Case Study : Docking studies on trifluoromethyl-nicotinonitrile derivatives revealed strong binding to adenosine receptors, guiding subsequent SAR exploration .

Q. How to design experiments assessing the compound’s biological activity while minimizing off-target effects?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with structural homology to known nicotinonitrile targets (e.g., NAD⁺-dependent enzymes) .

- Dose-Response Assays : Use a staggered concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., HEK293 or HepG2) to establish IC₅₀ values.

- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific interactions .

Validation : Confirm activity via orthogonal methods (e.g., SPR for binding affinity, enzymatic activity assays).

Safety and Handling

Q. What safety protocols are critical when handling 6-(Azetidin-1-ylsulfonyl)nicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (e.g., acetonitrile, DMSO) .

- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.